molecular formula C15H23NO2 B12671537 Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate CAS No. 85391-87-3

Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate

Katalognummer: B12671537
CAS-Nummer: 85391-87-3
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: ZODZFEQFLYGDIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate is a chemical compound known for its unique bicyclic structure. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its distinct structure and properties make it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate typically involves multiple steps. One common method includes the reaction of 6,6-dimethylbicyclo(3.1.1)hept-2-ene with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The industrial process aims to optimize reaction conditions, reduce waste, and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The cyano group can also participate in various biochemical pathways, leading to the formation of active metabolites .

Vergleich Mit ähnlichen Verbindungen

Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

85391-87-3

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

ethyl 2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)propanoate

InChI

InChI=1S/C15H23NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h10-13H,4-8H2,1-3H3

InChI-Schlüssel

ZODZFEQFLYGDIG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC1CCC2CC1C2(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.